

# solubility of 4-(trans-4-Propylcyclohexyl)phenol in organic solvents.

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## Compound of Interest

Compound Name: 4-(trans-4-Propylcyclohexyl)phenol

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An In-depth Technical Guide to the Solubility of 4-(trans-4-Propylcyclohexyl)phenol in Organic Solvents

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### Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-(trans-4-propylcyclohexyl)phenol** (CAS No. 81936-36-6), a key intermediate in the synthesis of liquid crystals and other advanced materials.[1] Understanding the solubility of this compound in various organic solvents is critical for its purification, processing, and application in research and development. This document synthesizes theoretical principles with practical guidance, offering researchers, chemists, and drug development professionals a detailed overview of its solubility profile, predictive frameworks, and robust experimental methodologies for its determination.

## Introduction: The Molecular Profile of 4-(trans-4-Propylcyclohexyl)phenol

**4-(trans-4-Propylcyclohexyl)phenol** is an organic compound featuring a unique amphiphilic molecular structure.[2] It consists of a polar, hydrophilic phenol group (a hydroxyl group attached to a benzene ring) and a large, nonpolar, hydrophobic moiety composed of a trans-configured propylcyclohexyl group.[2][3] This duality governs its physical and chemical

properties, making it an indispensable component in applications requiring precise molecular alignment, such as liquid crystal displays.<sup>[1][2]</sup>

The compound's utility in organic synthesis and material science is directly linked to its solubility behavior.<sup>[1]</sup> Proper solvent selection is paramount for achieving high-purity crystals during recrystallization, ensuring homogeneous reaction mixtures, and formulating stable liquid crystal phases.<sup>[2]</sup> This guide delves into the factors that dictate its solubility and provides a framework for predicting its behavior in diverse solvent systems.

## Physicochemical Characteristics

A foundational understanding of the compound's intrinsic properties is essential before analyzing its solubility. These parameters provide quantitative insights into its molecular nature.

Property	Value	Source(s)
CAS Number	81936-33-6	<sup>[4][5]</sup>
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O	<sup>[4][5]</sup>
Molecular Weight	218.33 g/mol	<sup>[2]</sup>
Appearance	White to light yellow crystalline powder	<sup>[4][6][7]</sup>
Melting Point	138 °C (lit.)	<sup>[4][7]</sup>
Boiling Point	339.8 °C at 760 mmHg	<sup>[4]</sup>
Water Solubility	125 µg/L at 20 °C (Extremely limited)	<sup>[2][4]</sup>
Predicted LogP	4.4 - 5.5	<sup>[2][7][8]</sup>
pKa	10.21 ± 0.30 (Predicted)	<sup>[4][7]</sup>

The very low water solubility and high LogP value underscore the molecule's predominantly hydrophobic character, a direct consequence of its large alkyl-cycloalkyl substituent.<sup>[2]</sup>

## Theoretical Framework of Solubility

The solubility of **4-(trans-4-propylcyclohexyl)phenol** is best understood through the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[9][10]

- **Hydrophilic Moiety:** The phenolic hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor.[3][11] This allows for favorable interactions with polar, protic solvents like alcohols.[3][12]
- **Hydrophobic Moiety:** The large trans-4-propylcyclohexyl group is nonpolar and dominates the molecule's character.[2] This substantial hydrocarbon portion drives solubility in nonpolar and weakly polar organic solvents through van der Waals forces.[3]

Due to this amphiphilic nature, the compound exhibits limited solubility in highly polar solvents like water but demonstrates good solubility in a range of organic solvents that can effectively solvate either or both ends of the molecule.[2]

## Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

- $\delta_d$  (Dispersion): Energy from atomic forces.
- $\delta_p$  (Polar): Energy from intermolecular dipole forces.
- $\delta_h$  (Hydrogen Bonding): Energy from hydrogen bonds.

For **4-(trans-4-propylcyclohexyl)phenol**, the estimated Hansen parameters are  $\delta_d = 16.0$ - $17.0 \text{ MPa}^{1/2}$ ,  $\delta_p = 4.0$ - $6.0 \text{ MPa}^{1/2}$ , and  $\delta_h = 12.0$ - $15.0 \text{ MPa}^{1/2}$ . [2] Solvents with similar HSP values are more likely to be effective at dissolving the compound. The significant  $\delta_h$  value reflects the importance of the phenolic hydroxyl group in solubility interactions.[2]

## Qualitative Solubility Profile in Common Organic Solvents

While extensive quantitative data is not publicly available, a qualitative solubility profile can be constructed based on its known properties, chemical principles, and available data points.[2][4]

Solvent Class	Solvent Name	Predicted Solubility	Rationale
Polar Protic	Methanol	Soluble	Explicitly mentioned as a solvent. <sup>[4]</sup> <sup>[7]</sup> The small alkyl chain allows the hydroxyl group to effectively hydrogen bond with the phenol. <sup>[3]</sup>
Ethanol	Good	Similar to methanol, ethanol can form strong hydrogen bonds. <sup>[2]</sup> <sup>[3]</sup> The slightly larger alkyl group improves interaction with the nonpolar tail.	
Polar Aprotic	Acetone	Moderate to Good	The ketone's carbonyl group can act as a hydrogen bond acceptor for the phenolic proton. <sup>[13]</sup> Good solvation of the nonpolar moiety is also expected.
Ethyl Acetate	Moderate	The ester group is a weaker hydrogen bond acceptor than a ketone. Solubility is driven by dipole-dipole interactions and solvation of the nonpolar tail.	
Dichloromethane (DCM)	Good	A weakly polar solvent that effectively solvates the large,	

		nonpolar propylcyclohexyl group while interacting with the phenol's dipole.[2]	
Nonpolar	Toluene	Good	The aromatic ring of toluene interacts favorably with the compound's benzene ring and nonpolar tail via van der Waals forces.[2]
Chloroform	Good	Similar to DCM, chloroform is an effective solvent for large, moderately polar molecules.[2] [14]	
Hexane	Low to Moderate	As a purely nonpolar alkane, hexane will strongly solvate the propylcyclohexyl tail but offers no specific favorable interaction with the polar phenol head.	

## Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[9][15]

## Materials and Equipment

- 4-(trans-4-Propylcyclohexyl)phenol (>98% purity)[5][6]

- Selected organic solvents (analytical grade)
- Analytical balance ( $\pm 0.1$  mg)
- Scintillation vials or sealed glass test tubes
- Thermostatically controlled shaker or incubator
- Syringe filters (0.22  $\mu\text{m}$ , solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
- Volumetric flasks and pipettes

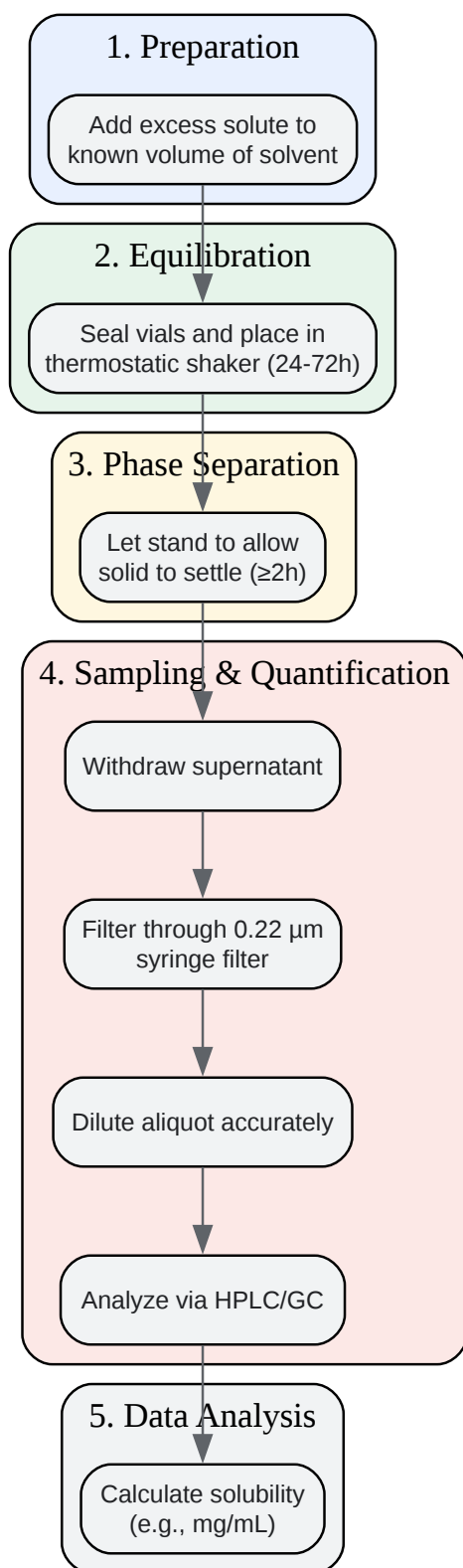
## Step-by-Step Methodology

- **Preparation of Supersaturated Solutions:** Add an excess amount of solid **4-(trans-4-propylcyclohexyl)phenol** to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The excess solid ensures that equilibrium is reached from a state of saturation.
- **Equilibration:** Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals.
- **Quantification:**
  - Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

- Analyze the sample using a validated HPLC or GC method to determine the concentration of the dissolved compound. A pre-established calibration curve is required for accurate quantification.
- Data Analysis: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

## Workflow Visualization

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.



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*Workflow for Isothermal Solubility Determination.*



## Conclusion

**4-(trans-4-Propylcyclohexyl)phenol** presents a classic case of amphiphilic solubility behavior. Its large nonpolar structure renders it virtually insoluble in water but allows for good solubility in a range of organic solvents, from polar protic alcohols like methanol to nonpolar aromatic solvents like toluene.[2][4] The phenolic hydroxyl group plays a crucial role, enabling hydrogen bonding that enhances solubility in polar solvents capable of accepting or donating hydrogen bonds.[3] For researchers and developers, a systematic approach combining theoretical prediction with empirical testing, as outlined in this guide, is the most effective strategy for identifying optimal solvent systems for purification, synthesis, and formulation.

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